N-Dodecanoylbenzamide

Description

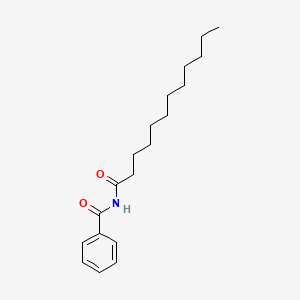

N-Dodecanoylbenzamide (C₁₉H₃₁NO₂) is a benzamide derivative featuring a dodecanoyl group (C₁₂H₂₃O) attached to the nitrogen atom of the benzamide core. This compound is synthesized via the reaction of dodecanoyl chloride with benzamide or its derivatives under controlled conditions, often employing coupling agents to enhance yield and purity . Industrially, continuous flow reactors and automated purification systems are utilized to optimize production .

The dodecanoyl chain confers significant lipophilicity, making the compound soluble in organic solvents and suitable for applications in surfactants, drug delivery systems, and material science. Its amphiphilic nature allows it to interact with both hydrophobic and hydrophilic environments, a property leveraged in micelle formation and membrane studies .

Properties

CAS No. |

89549-38-2 |

|---|---|

Molecular Formula |

C19H29NO2 |

Molecular Weight |

303.4 g/mol |

IUPAC Name |

N-dodecanoylbenzamide |

InChI |

InChI=1S/C19H29NO2/c1-2-3-4-5-6-7-8-9-13-16-18(21)20-19(22)17-14-11-10-12-15-17/h10-12,14-15H,2-9,13,16H2,1H3,(H,20,21,22) |

InChI Key |

NJNDDNJPJIQYGS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(=O)NC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Dodecanoylbenzamide can be synthesized through the reaction of dodecanoic acid with benzamide in the presence of a dehydrating agent. One common method involves the use of thionyl chloride (SOCl₂) to convert dodecanoic acid into dodecanoyl chloride, which then reacts with benzamide to form this compound. The reaction is typically carried out under reflux conditions with an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N-Dodecanoylbenzamide undergoes various chemical reactions, including:

Oxidation: The aliphatic chain can be oxidized to form carboxylic acids or other oxygenated derivatives.

Reduction: The amide group can be reduced to form amines.

Substitution: The benzamide group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used as oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH₄) is commonly used for the reduction of the amide group.

Substitution: Friedel-Crafts acylation or alkylation reactions can be performed using aluminum chloride (AlCl₃) as a catalyst.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Primary or secondary amines.

Substitution: Various substituted benzamides depending on the electrophile used.

Scientific Research Applications

N-Dodecanoylbenzamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It can be used in studies related to lipid metabolism and membrane interactions.

Industry: Used in the formulation of surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of N-Dodecanoylbenzamide involves its interaction with biological membranes due to its amphiphilic nature. The long aliphatic chain allows it to integrate into lipid bilayers, while the benzamide group can interact with proteins or other biomolecules. This dual interaction can affect membrane fluidity and permeability, influencing various cellular processes.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Physicochemical Properties

- Lipophilicity: this compound exhibits higher logP values (~6.2) compared to shorter-chain analogs like N-Benzylbenzamide (logP ~2.5) due to its long aliphatic chain .

- Solubility: The dodecanoyl chain reduces aqueous solubility but enhances compatibility with lipid membranes, unlike polar derivatives such as N-Dodecyl-3,4-dihydroxybenzamide, which shows moderate water solubility due to hydroxyl groups .

- Thermal Stability: The amide linkage in this compound provides stability up to 200°C, superior to ester-containing analogs like Dodecanoic Acid, which degrades at lower temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.